molecular formula C9H12N2O B15092568 2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine

2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine

Cat. No.: B15092568
M. Wt: 164.20 g/mol
InChI Key: QBZIRLWVCSOAHS-UHFFFAOYSA-N
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Description

2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .

Scientific Research Applications

2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
  • 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Uniqueness

2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine is unique due to its specific ring structure and the presence of a cyclopropyl group. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-cyclopropyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine

InChI

InChI=1S/C9H12N2O/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-9/h6,10H,1-5H2

InChI Key

QBZIRLWVCSOAHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(O2)CNCC3

Origin of Product

United States

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